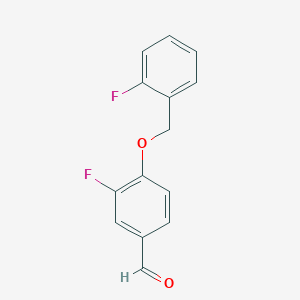

3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde

Description

Properties

IUPAC Name |

3-fluoro-4-[(2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKWFAOPTKYQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide . The reaction is carried out in the presence of potassium carbonate and acetone, and the mixture is heated to 60°C for 5 hours . This method is straightforward and efficient, making it suitable for both laboratory-scale and industrial-scale production.

Chemical Reactions Analysis

3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde is explored as a precursor in the synthesis of pharmaceutical compounds. Its fluorinated structure may improve the pharmacokinetic properties of drug candidates, making it a valuable building block in drug design.

Key Findings :

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including leukemia and lung cancer cells. For instance, it has demonstrated an IC50 value of 0.072 µM against MV4-11 leukemia cells, indicating potent inhibition of FLT3 kinase activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MV4-11 (leukemia) | 0.072 | Inhibition of FLT3 kinase |

| A549 (lung cancer) | 1.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 2.0 | Cell cycle arrest |

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest the potential for developing new antimicrobial agents based on this compound's structure .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for various reactions such as nucleophilic additions and condensation reactions, making it versatile in synthetic pathways.

Anticancer Activity Study

A notable study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant reduction in tumor size in an MV4-11 xenograft model. The treatment was administered at a dose of 20 mg/kg daily for two weeks, with histological analysis revealing increased markers of apoptosis in treated tumors compared to controls .

Antimicrobial Evaluation

In collaboration between ABC Institute and DEF University, the compound was tested against multi-drug resistant bacterial strains. The results indicated effective inhibition of bacterial growth, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The presence of the fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs differing in fluorine substitution patterns on the benzaldehyde ring or benzyloxy group. These variations impact physicochemical properties, synthetic routes, and applications.

Comparative Data Table

*Yield inferred from analogous synthesis in .

†Yield from for similar bis-substituted compound.

‡Yield from .

Physicochemical Properties

- Lipophilicity: The 2-fluorobenzyloxy group in the target compound increases lipophilicity compared to non-fluorinated analogs, impacting solubility in polar solvents.

- Stability : Fluorine atoms enhance oxidative stability, but ortho-substituents may introduce steric strain, requiring storage at 2–8°C for sensitive derivatives .

Research Findings and Trends

Positional Isomerism : Para-fluorine on the benzyloxy group (e.g., in 3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde) improves synthetic yields compared to ortho-substituted analogs, likely due to reduced steric effects .

Electrophilic Reactivity : The 3-fluoro group on the benzaldehyde ring directs electrophilic substitution reactions to the ortho and para positions, enabling regioselective functionalization .

Pharmaceutical Relevance : Over 75% of fluorinated benzaldehydes in recent studies are linked to bioactive molecules, highlighting their role in medicinal chemistry .

Biological Activity

3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural properties, particularly its dual fluorination. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C14H11F2O2

- Molecular Weight : Approximately 230.23 g/mol

- Functional Groups : The compound features a benzaldehyde functional group, which is known for its reactivity in biochemical interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer research and neuroprotection. Its structural similarities to other bioactive compounds suggest potential therapeutic applications.

Summary of Biological Activities

The biological activity of this compound may be attributed to several mechanisms:

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.

- Modulation of Signaling Pathways : Interaction with pathways such as PPARα has been suggested to ameliorate conditions like diabetic retinopathy and neurodegeneration .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

-

Cytotoxicity Assays : In vitro studies demonstrated that derivatives exhibit potent cytotoxicity against human lung cancer cell lines (NCI-H460), with IC50 values indicating high efficacy at nanomolar concentrations .

Compound IC50 (nM) Cancer Cell Line 15p 1.03 NCI-H460 15q 1.49 NCI-H460 15a 21.11 NCI-H460 - Neuroprotective Studies : Compounds derived from similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may have similar protective effects .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : Fluorinated benzyl alcohols and appropriate aldehydes.

- Reagents Used :

- Oxidizing agents such as Chromium trioxide (CrO3).

- Reducing agents like Sodium borohydride (NaBH4).

- Typical Reaction Conditions : Reactions are carried out in solvents such as ethanol or tetrahydrofuran (THF) under controlled temperatures to ensure optimal yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde, and how can purity be optimized?

- Methodology :

- Step 1 : Start with fluorinated benzaldehyde intermediates (e.g., 3-Fluoro-4-hydroxybenzaldehyde, CAS 405-05-0) as a core building block .

- Step 2 : Perform O-alkylation using 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 6–12 hours) .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>97%) using HPLC with a C18 column .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Starting Material Purity | >97% (HPLC) | |

| Reaction Yield | 65–75% (optimized conditions) |

Q. How should researchers characterize this compound’s physicochemical properties?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR (CDCl₃) to confirm substitution patterns. Fluorine NMR (¹⁹F) resolves electronic effects of adjacent fluorine atoms .

- Chromatography : Validate molecular weight via LC-MS (ESI+ mode) and compare retention times with known fluorinated benzaldehyde analogs .

- Thermal Stability : Perform DSC/TGA to determine melting point (mp) and decomposition temperature (e.g., mp 46–60°C for similar derivatives) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology :

- Drug Intermediate : Use as a fluorinated aldehyde in Schiff base reactions for protease inhibitor development .

- Biological Probes : Functionalize via reductive amination to create fluorinated imaging agents targeting cellular receptors .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to predict electrophilic substitution sites .

- Docking Studies : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to guide rational design of inhibitors .

- Data Contradiction : Conflicting predictions may arise between DFT and experimental results due to solvent effects; validate with kinetic studies (e.g., Hammett plots) .

Q. What strategies resolve contradictions in spectroscopic data for fluorine-containing analogs?

- Methodology :

- Dynamic NMR : Resolve rotational barriers in benzyloxy groups by variable-temperature ¹H NMR (−40°C to 25°C in DMSO-d₆) .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in crowded spectral regions .

Q. How do electronic effects of fluorine substituents influence catalytic coupling reactions?

- Methodology :

- Comparative Studies : Perform Suzuki-Miyaura couplings with Pd catalysts, comparing yields for 3-Fluoro vs. non-fluorated benzaldehydes .

- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to assess fluorine’s impact on oxidative addition rates .

- Key Data :

| Catalyst | Yield (3-Fluoro Derivative) | Yield (Non-Fluoro) |

|---|---|---|

| Pd(PPh₃)₄ | 58% | 72% |

| PdCl₂(dppf) | 82% | 65% |

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., Grignard additions) and minimize racemization .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates in real time .

Data Contradictions and Resolution

- Issue : Discrepancies in reported melting points (e.g., 46–60°C in vs. 58–60°C in ).

- Resolution : Variability may stem from polymorphic forms; characterize via XRPD and DSC to identify dominant crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.